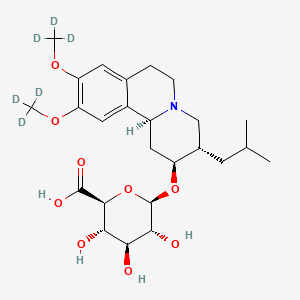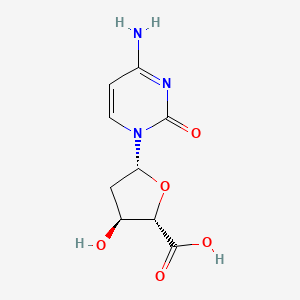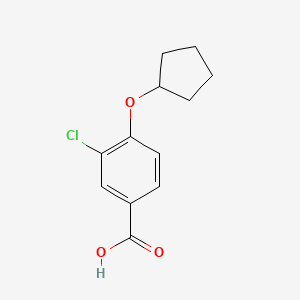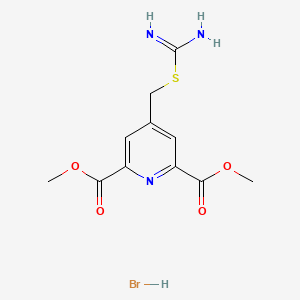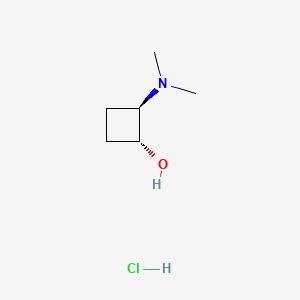
trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride: is a chemical compound with the molecular formula C6H13NO·HCl and a molecular weight of 151.63 g/mol. It is a useful research chemical and is often used as a building block in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride typically involves the reaction of cyclobutanone with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amines or alcohols.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted cyclobutanol derivatives.
科学的研究の応用
Chemistry: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates.
Biology: In biological research, this compound is used to study the effects of cyclobutanol derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine: It is used in the synthesis of pharmacologically active compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties.
作用機序
The mechanism of action of trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
類似化合物との比較
- trans-2-(Dimethylamino)cyclobutan-1-ol
- cis-2-(Dimethylamino)cyclobutan-1-ol
- trans-2-(Methylamino)cyclobutan-1-ol
Comparison: trans-2-(Dimethylamino)cyclobutan-1-ol Hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt. This gives it distinct chemical and physical properties compared to similar compounds. The hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
特性
分子式 |
C6H14ClNO |
|---|---|
分子量 |
151.63 g/mol |
IUPAC名 |
(1R,2R)-2-(dimethylamino)cyclobutan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7(2)5-3-4-6(5)8;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChIキー |
MXZRXGFEAMCTCA-KGZKBUQUSA-N |
異性体SMILES |
CN(C)[C@@H]1CC[C@H]1O.Cl |
正規SMILES |
CN(C)C1CCC1O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


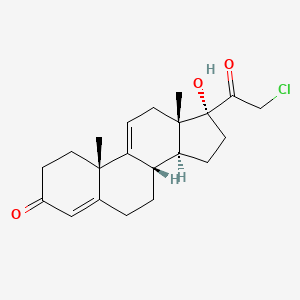

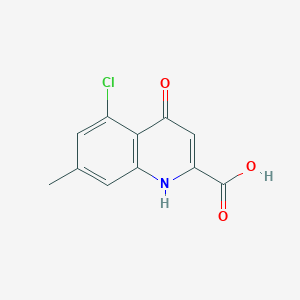
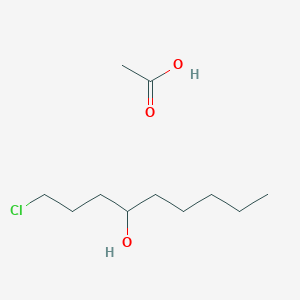
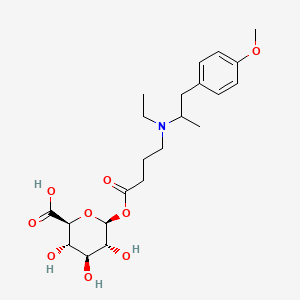
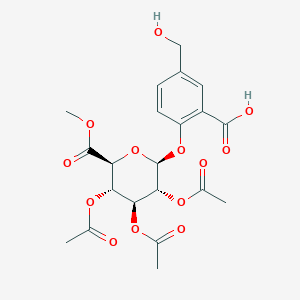
![1-[1-(bromomethyl)cyclopropyl]-2-methylBenzene](/img/structure/B13858520.png)

